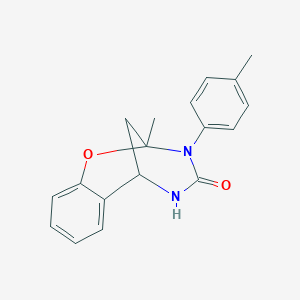

![molecular formula C18H20N2 B2671108 1-benzyl-2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 478077-31-5](/img/structure/B2671108.png)

1-benzyl-2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-benzyl-2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that it contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . The Suzuki–Miyaura coupling reaction could also be relevant, as it is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyridine ring substituted with a benzyl group and a tert-butyl group. The exact orientation and configuration would depend on the specific synthesis process .Chemical Reactions Analysis

The chemical reactions involving “this compound” could include various organic reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . The compound may also undergo Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For instance, the presence of a pyridine ring could confer basicity to the compound . The tert-butyl group could influence the compound’s hydrophobicity and steric properties .科学的研究の応用

Catalytic Systems and Organic Synthesis

- Metal-Free Catalytic Systems : A study introduced a green and efficient catalytic system using iodine–pyridine–tert-butylhydroperoxide for the oxidation of benzylic methylenes to ketones and primary amines to nitriles under environmentally benign conditions, showcasing the potential of pyridine and tert-butyl groups in catalysis (Zhang et al., 2009).

Material Science and Polymer Chemistry

- Polymer Functionalization : Research on the end-quenching of TiCl4-catalyzed quasiliving isobutylene polymerizations with N-(ω-Hydroxyalkyl)pyrrole highlighted the synthesis of primary hydroxy-terminated polyisobutylene, indicating the significance of tert-butyl and pyrrole units in developing functional polymers (Morgan & Storey, 2010).

Organic Electronics and Luminescent Materials

- Luminescence Properties : A synthesis approach for benz[a]azulenes that incorporate formyl and tert-butyl groups was explored, revealing the potential for creating luminescent materials through the modification of azulene derivatives, which could be related to the optical properties research for compounds with pyrrolo[2,3-b]pyridine cores (Shoji et al., 2022).

Safety and Hazards

将来の方向性

The future directions for research on “1-benzyl-2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine” could include further exploration of its synthesis, characterization, and potential applications. Given the versatility of pyridine-based compounds in various fields, this compound could have potential uses in areas such as medicinal chemistry, materials science, and catalysis .

特性

IUPAC Name |

1-benzyl-2-tert-butylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-18(2,3)16-12-15-10-7-11-19-17(15)20(16)13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWGHSOPQRXTGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1CC3=CC=CC=C3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

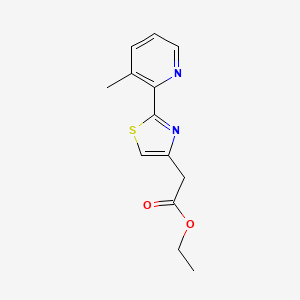

![Ethyl 3-(4-methylphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2671026.png)

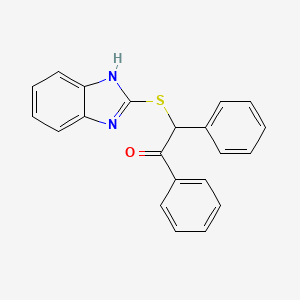

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-indol-5-yl)methanone](/img/structure/B2671028.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2671030.png)

![4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine](/img/structure/B2671031.png)

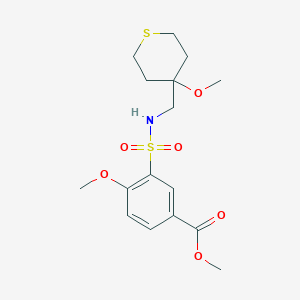

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2671033.png)

![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2671034.png)

![3-fluoro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2671036.png)

methanone](/img/structure/B2671040.png)

![N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide](/img/structure/B2671047.png)

![5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2671048.png)